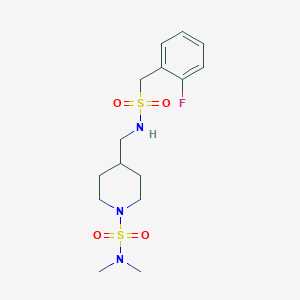![molecular formula C13H9BrCl2O2 B2531275 [4-Bromo-2-(3,4-dichlorophenoxy)phenyl]methanol CAS No. 1271699-11-6](/img/structure/B2531275.png)
[4-Bromo-2-(3,4-dichlorophenoxy)phenyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of halogenated aromatic compounds can be complex, involving multiple steps and the need for enantiomeric purity in some cases. For instance, a 7-step procedure for synthesizing enantiomerically pure diarylethanes starting from a ketone precursor is described, highlighting the importance of resolving intermediates to obtain optically pure enantiomers . Although the target compound is not the same, the principles of halogenated aromatic compound synthesis, such as the use of Grignard reagents and the importance of stereochemistry, are relevant .
Molecular Structure Analysis
The molecular structure of halogenated aromatic compounds is often determined using X-ray diffraction techniques. For example, the crystal structure of a bis(3-chlorophenyl) compound was elucidated, providing detailed information about the unit cell parameters and molecular conformation . Similarly, the structure of a chlorobenzoyloxy compound was characterized, revealing discrepancies in bond lengths and intermolecular hydrogen bonds . These studies underscore the importance of structural analysis in understanding the properties of such compounds.
Chemical Reactions Analysis
The reactivity of halogenated aromatic compounds can be influenced by their molecular structure. For instance, a study on a brominated furanone derivative employed single-crystal X-ray diffraction and conceptual density functional theory to explore the structure-reactivity relationship, providing insights into the compound's chemical reactivity properties . This approach is crucial for predicting how such compounds might behave in various chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated aromatic compounds are closely tied to their molecular structure. For example, the antioxidant properties of a dihydroxyphenyl compound and its brominated derivatives were investigated, revealing potent antioxidant power due to the presence of phenolic rings and hydroxyl groups . These properties are significant for potential applications in pharmaceuticals and as materials with specific desired characteristics.
科学的研究の応用
Organic Synthesis and Chemical Reactions
Compounds with bromo and dichlorophenoxy groups, similar to [4-Bromo-2-(3,4-dichlorophenoxy)phenyl]methanol, are often used in organic synthesis. They can serve as precursors or intermediates in the synthesis of complex molecules. For example, brominated compounds are known for their role in facilitating various organic reactions, including but not limited to coupling reactions, substitutions, and as electrophiles in aromatic substitutions (T. Yokoyama, 2015).
Environmental Impact and Degradation Studies
The environmental impact of chlorophenols and similar compounds, which are structurally related to [4-Bromo-2-(3,4-dichlorophenoxy)phenyl]methanol, has been extensively reviewed. Chlorophenols can exert moderate toxic effects on mammalian and aquatic life, highlighting the importance of understanding the environmental behavior of such compounds. This knowledge is crucial for developing strategies for environmental remediation and assessing the potential impact of chemical compounds on ecosystems (K. Krijgsheld & A. D. Gen, 1986).
Potential Applications in Material Science
Research on derivatives of cyclodextrin, a compound used in supramolecular chemistry, suggests potential applications in material science, such as drug delivery systems and the development of novel materials. The methodologies applied in the synthesis and functionalization of such compounds could provide insights into the manipulation of [4-Bromo-2-(3,4-dichlorophenoxy)phenyl]methanol for similar applications (Suomin Feng et al., 2019).
Application in Analytical and Biochemical Research
Compounds like [4-Bromo-2-(3,4-dichlorophenoxy)phenyl]methanol may find applications in analytical and biochemical research, particularly in the development of analytical methods for detecting chemical compounds or as substrates in enzymatic studies. For instance, understanding the biochemical degradation pathways of similar compounds can aid in the development of bioremediation techniques or in the synthesis of novel compounds with specific biological activities (C. M. Sevrain et al., 2017).
特性
IUPAC Name |
[4-bromo-2-(3,4-dichlorophenoxy)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrCl2O2/c14-9-2-1-8(7-17)13(5-9)18-10-3-4-11(15)12(16)6-10/h1-6,17H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCIWLMYSEPBUSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=CC(=C2)Br)CO)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrCl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-Bromo-2-(3,4-dichlorophenoxy)phenyl]methanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


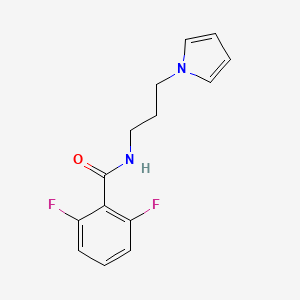
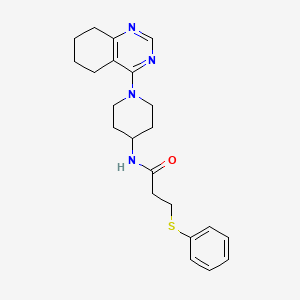
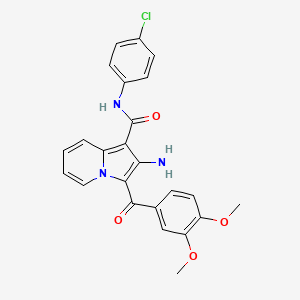

![Propyl 2-amino-1-prop-2-enylpyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B2531204.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2531205.png)
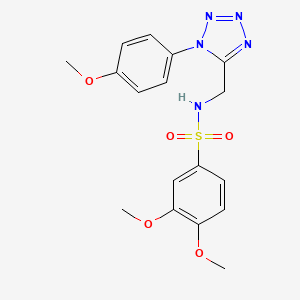
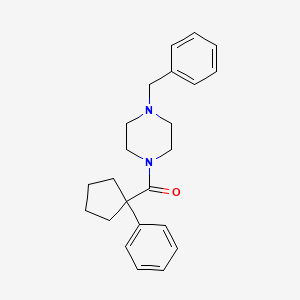
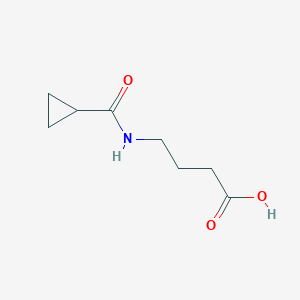

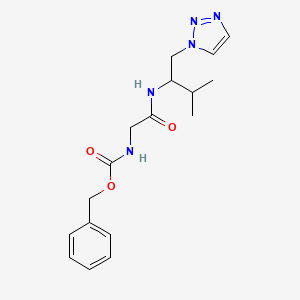
![1-[(3S,4S)-4-[(Prop-2-enoylamino)methyl]oxolan-3-yl]triazole-4-carboxamide](/img/structure/B2531214.png)
